(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. It is often used as a chiral auxiliary in asymmetric synthesis, which is a method used to create molecules with specific three-dimensional arrangements. The compound’s unique structure allows it to influence the stereochemistry of the reactions it participates in, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of ®-2-methylpropane-2-sulfinyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: ®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as tungsten or molybdenum compounds, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride, at elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. This is crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which ®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It influences the stereochemistry of the reactions it participates in by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions, such as hydrogen bonding and steric hindrance, which direct the approach of reactants and the formation of transition states.
Comparison with Similar Compounds
- (S)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide
- ®-N-(tert-Butylsulfinyl)imine
- (S)-N-(tert-Butylsulfinyl)imine
Comparison:
®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide vs. (S)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide: The primary difference lies in the chirality of the sulfinamide group. The ®-enantiomer and (S)-enantiomer have opposite configurations, which can lead to different stereochemical outcomes in asymmetric synthesis.
®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide vs. ®-N-(tert-Butylsulfinyl)imine: While both compounds are used as chiral auxiliaries, the difference in the substituents (methyl vs. tert-butyl) can affect the steric and electronic properties, influencing the selectivity and reactivity in asymmetric synthesis.
®-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide vs. (S)-N-(tert-Butylsulfinyl)imine: Similar to the comparison with the ®-enantiomer, the (S)-enantiomer of N-(tert-Butylsulfinyl)imine has a different configuration, leading to different stereochemical outcomes in reactions.
Properties
CAS No. |
873695-50-2 |
---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
(R)-2-methyl-N-propan-2-ylidenepropane-2-sulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-6(2)8-10(9)7(3,4)5/h1-5H3/t10-/m1/s1 |
InChI Key |
KYRSHIKXZUFBKT-SNVBAGLBSA-N |
SMILES |
CC(=NS(=O)C(C)(C)C)C |
Isomeric SMILES |
CC(=N[S@](=O)C(C)(C)C)C |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.